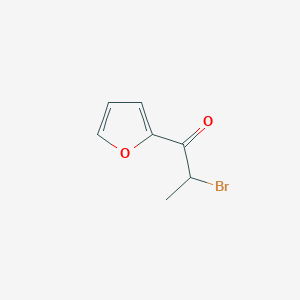

2-溴-1-(4-氟苯基)-2-苯基乙酮

描述

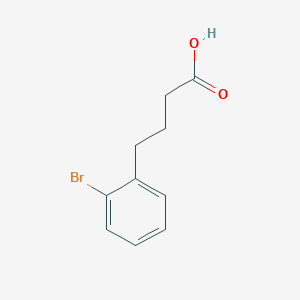

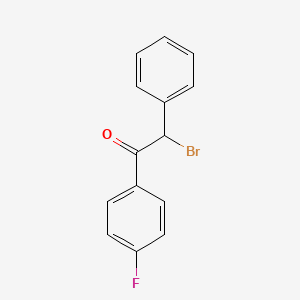

The compound 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is a brominated and fluorinated ketone with potential applications in various fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals such as atorvastatin calcium, a widely used cholesterol-lowering drug .

Synthesis Analysis

The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves bromination of 1-(4-fluorophenyl)-2-phenylethanone using HBr and H_2O_2. This process yields the brominated product, which can then be used to synthesize other compounds, such as 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium . Additionally, the synthesis of related compounds like 2-fluoro-4-bromobiphenyl, which is a precursor to flurbiprofen, has been reported using a practical pilot-scale method involving the diazotization of 2-fluoro-4-bromoaniline .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various computational and experimental techniques. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of similar compounds have been investigated using software packages like Gaussian09, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The compound 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone can undergo various chemical reactions due to the presence of reactive functional groups. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . Similarly, the fluorine atom can influence the reactivity and selectivity of the molecule in chemical transformations, as demonstrated in the synthesis of fluorinated poly(arylene ether 1,3,4-oxadiazole)s .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone and related compounds have been characterized using various spectroscopic and analytical techniques. For instance, fluorinated polymers with bromophenyl pendant groups have been analyzed by FT-IR, NMR, and gel permeation chromatography (GPC), revealing their molecular weights and thermal properties . Additionally, the dielectric properties of these polymers have been studied, which is important for applications in electronics .

科学研究应用

他汀类药物中间体的合成

2-溴-1-(4-氟苯基)-2-苯基乙酮已用于合成他汀类药物的关键中间体,特别是阿托伐他汀钙。通过涉及溴化和缩合反应的过程,它有助于生产 4-氟-α-(2-甲基-1-氧丙基)-γ-氧代-N,β-二苯基-苯乙酰丁酰胺,表明其在胆固醇降低剂的药物合成中的重要性 (张益凡,2010).

N-杂环取代衍生物的创建

研究表明其在形成新型 N-杂环取代苯乙酮衍生物中的作用,突出了其在有机合成中的多功能性。这些衍生物是通过 2-溴-1-(4-氟苯基)-2-苯基乙酮与 N-杂环化合物反应产生的,产生的结构可能对进一步的药理学探索有用 (毛泽伟,2015).

材料科学和纳米粒子合成

该化合物有助于先进材料的合成,例如从杂二官能聚芴基元件中生产出增强亮度发射调谐的纳米粒子。它在材料科学中的应用,特别是在具有在电子学和光子学中潜在用途的光学材料的开发中,突出了其在药物化学之外的重要性 (Christoph S. Fischer、M. Baier、S. Mecking,2013).

抗菌化合物合成

它还在抗菌化合物的合成中发挥作用,如含氟噻唑衍生物的区域选择性合成。这些化合物已被评估其对各种细菌的抗菌活性,表明 2-溴-1-(4-氟苯基)-2-苯基乙酮衍生产品在促成新的抗菌剂方面的潜力 (贾法尔·阿巴西·希兰等,2015).

未来方向

The compound has potential applications in the synthesis of novel homoallylic alcohol derivatives linked to sulfonyl dibenzene moiety in aqueous media . It could also be used in the development of new compounds incorporating aryl sulfone moieties, which are likely to display interesting biological activity .

属性

IUPAC Name |

2-bromo-1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTDDALWSRMTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461735 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |

CAS RN |

88675-31-4 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical chemistry?

A1: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is not a pharmaceutical itself, but rather a crucial intermediate in the synthesis of atorvastatin calcium [, ]. Atorvastatin calcium is a commonly prescribed medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.

Q2: Can you describe the synthetic route used to produce 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone?

A2: Both research papers [, ] outline similar synthetic approaches, starting with readily available phenylacetic acid. The process involves several steps:

- Bromination: The resulting ketone is then selectively brominated at the alpha position using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) []. This step yields the desired 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone.

Q3: How is the structure of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone confirmed?

A3: The identity and purity of the synthesized 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone are confirmed using spectroscopic techniques. Both papers utilize 1H Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS) to characterize the compound [, ]. These methods provide detailed information about the compound's structure, including the presence and position of specific atoms and functional groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)